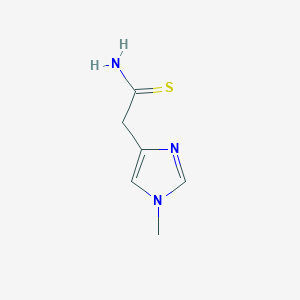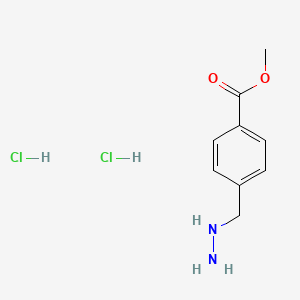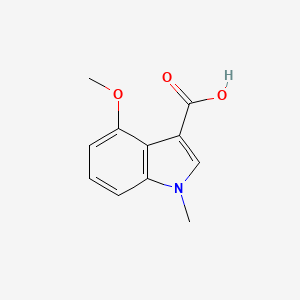
4-Methoxy-1-methyl-1H-indole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-1-methyl-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Métodos De Preparación
The synthesis of 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the oxidation of 1-methylindole-3-aldehyde with alkaline potassium permanganate . Industrial production methods may involve similar oxidation reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
4-Methoxy-1-methyl-1H-indole-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. Reagents like halogens and nitrating agents are often used.
Condensation: The compound can participate in condensation reactions with aldehydes and ketones to form various derivatives.
Aplicaciones Científicas De Investigación
4-Methoxy-1-methyl-1H-indole-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
4-Methoxy-1-methyl-1H-indole-3-carboxylic acid can be compared with other indole derivatives such as:
1-Methylindole-3-carboxylic acid: Similar in structure but lacks the methoxy group.
Indole-3-carboxylic acid: Lacks both the methoxy and methyl groups.
Indole-3-acetic acid: A plant hormone with different functional groups.
Propiedades
Fórmula molecular |
C11H11NO3 |
|---|---|
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
4-methoxy-1-methylindole-3-carboxylic acid |
InChI |
InChI=1S/C11H11NO3/c1-12-6-7(11(13)14)10-8(12)4-3-5-9(10)15-2/h3-6H,1-2H3,(H,13,14) |
Clave InChI |
NPYHHDYPWSARCR-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=C1C=CC=C2OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


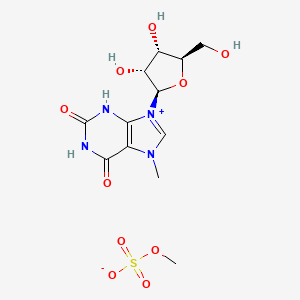
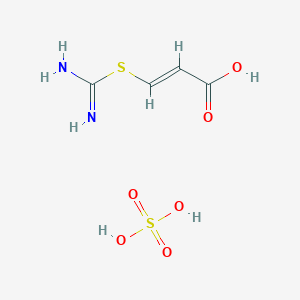
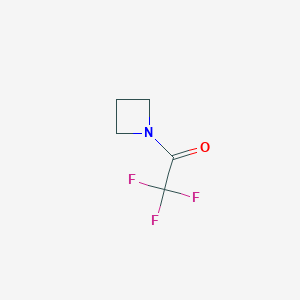
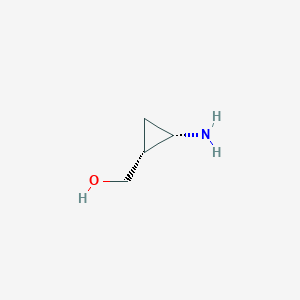
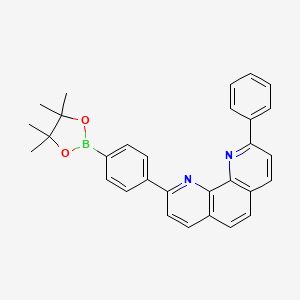
![2-((5'-Phenyl-[2,2'-bithiophen]-5-yl)methylene)malononitrile](/img/structure/B12822364.png)
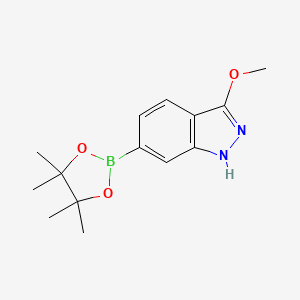
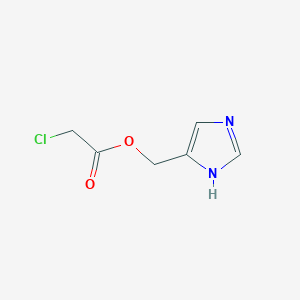

![11,11-Dimethyl-11H-benzo[b]fluorene-2-boronic Acid](/img/structure/B12822390.png)
![Rel-tert-butyl ((1R,3s,5S)-9-azabicyclo[3.3.1]nonan-3-yl)(methyl)carbamate](/img/structure/B12822401.png)
